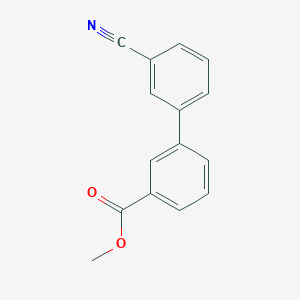

Methyl 3-(3-cyanophenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoic acid and contains a cyano group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-(3-cyanophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(3-cyanophenyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(3-cyanophenyl)benzoic acid and methanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products:

Hydrolysis: 3-(3-cyanophenyl)benzoic acid and methanol.

Reduction: Methyl 3-(3-aminophenyl)benzoate.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Methyl 3-(3-cyanophenyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Mecanismo De Acción

The mechanism of action of methyl 3-(3-cyanophenyl)benzoate depends on its specific application. For example, in organic synthesis, it acts as a reactant or intermediate in various chemical reactions. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functionality play crucial roles in its reactivity and binding properties.

Comparación Con Compuestos Similares

Methyl benzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-(3-Cyanophenyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Methyl 4-(3-cyanophenyl)benzoate: The position of the cyano group on the phenyl ring differs, leading to variations in chemical behavior.

Uniqueness: Methyl 3-(3-cyanophenyl)benzoate is unique due to the presence of both the ester and cyano functionalities, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.

Actividad Biológica

Methyl 3-(3-cyanophenyl)benzoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a benzoate moiety and a cyanophenyl group, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H11NO2 and a molecular weight of approximately 239.25 g/mol. The presence of both the cyano group and the ester functionality enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry and biological studies.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets such as enzymes and receptors. The cyano group may facilitate binding to active sites on proteins, potentially leading to enzyme inhibition or receptor modulation. Research indicates that this compound can influence various physiological processes through these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antiparasitic Activity

In vitro assays have demonstrated that derivatives of this compound exhibit significant antiparasitic activity against protozoan pathogens such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance potency, with certain substitutions yielding IC50 values below 0.050 µM .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The synthetic pathways often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Condensation of benzoic acid derivatives | Antimicrobial, antiparasitic |

| Methyl 3-(4-cyanophenyl)-5-(hydroxymethyl)benzoate | Similar condensation approach | Enhanced biological activity |

| Methyl 3-(2-cyanophenyl)benzoate | Alternative synthetic route | Varies based on substitution |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

- Antiparasitic Screening : In a comparative analysis involving several derivatives, this compound displayed superior activity against Giardia intestinalis, with an IC50 value significantly lower than that of standard treatments.

Propiedades

IUPAC Name |

methyl 3-(3-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUESGOWAPLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362607 |

Source

|

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-12-3 |

Source

|

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.